molecular formula C7H5BrN2 B8552000 2-Bromo-2-(pyridin-2-yl)acetonitrile

2-Bromo-2-(pyridin-2-yl)acetonitrile

Cat. No.: B8552000
M. Wt: 197.03 g/mol
InChI Key: JUZDAOKJRCDEDI-UHFFFAOYSA-N
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Description

2-Bromo-2-(pyridin-2-yl)acetonitrile is a versatile heterocyclic building block of high value to medicinal and organic chemists. Its structure incorporates two key functional handles: a bromine atom and a nitrile group, attached to a central pyridine scaffold. This arrangement makes it a useful precursor in the synthesis of more complex nitrogen-containing molecules. In organic synthesis, the methylene moiety in heteroaromatic acetonitriles is known to be reactive toward electrophiles under mild conditions . This reactivity can be harnessed for the synthesis of a variety of functionally substituted azoles and condensed azoles. Furthermore, the nitrile functional group is a critical synthon, as it can be readily transformed into other valuable functional groups, such as carboxylic acids and amines, which are common in pharmacologically active compounds . Research into pyridylacetonitrile derivatives has demonstrated their utility as key intermediates in constructing novel heterocyclic compound libraries with potential biological activities . Compounds featuring pyridine scaffolds are frequently investigated for a range of applications, including as potential antimicrobial, antiviral, and antitumor agents . The specific placement of the bromine atom on the pyridine ring in this compound offers a site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries for drug discovery and materials science. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

IUPAC Name

2-bromo-2-pyridin-2-ylacetonitrile

InChI

InChI=1S/C7H5BrN2/c8-6(5-9)7-3-1-2-4-10-7/h1-4,6H

InChI Key

JUZDAOKJRCDEDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C#N)Br

Origin of Product

United States

Preparation Methods

Reaction of 2-Bromopyridine with Cyanoacetate Esters

A widely cited method involves the nucleophilic substitution of 2-bromopyridine with ethyl cyanoacetate under basic conditions. Adapted from a patent describing the 4-pyridyl analog, this reaction proceeds via heating (60–90°C) in a polar aprotic solvent such as dimethylformamide (DMF). The general workflow includes:

  • Reaction Setup : Mixing 2-bromopyridine with ethyl cyanoacetate in a 1:1.2 molar ratio.

  • Heating : Maintaining the mixture at 80°C for 2–3 hours.

  • Workup : Extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and rotary evaporation.

Yields for the 4-pyridyl analog reached 87.5–89.8%, suggesting comparable efficiency for the 2-pyridyl variant under similar conditions.

Table 1: Optimization of Nucleophilic Substitution Parameters

Temperature (°C)Time (h)SolventYield (%)
603.0DMF78.2
802.5DMF89.8
902.0DMF85.9

Role of Base and Solvent

The choice of base significantly impacts reactivity. Potassium carbonate (K₂CO₃) is preferred over weaker bases like triethylamine due to its ability to deprotonate ethyl cyanoacetate effectively. Solvents such as DMF enhance solubility of the aromatic substrate, while tetrahydrofuran (THF) may reduce side reactions at lower temperatures.

Metal-Catalyzed Cross-Coupling Methods

Palladium-Catalyzed Cyanation

Palladium-mediated reactions enable direct introduction of the cyano group. A protocol adapted from RSC publications involves:

  • Substrate Preparation : 2-Bromo-pyridine is treated with Zn(CN)₂ in the presence of Pd(PPh₃)₄.

  • Reaction Conditions : Heating at 120°C in DMF for 12 hours under inert atmosphere.

  • Isolation : Column chromatography (hexanes:ethyl acetate, 9:1) yields the product.

This method achieves ~75% yield but requires rigorous exclusion of moisture.

Copper-Mediated Coupling

Copper(I) iodide catalyzes the coupling of 2-bromopyridine with trimethylsilyl cyanide (TMSCN). Key steps include:

  • Catalyst Loading : 10 mol% CuI and 20 mol% 1,10-phenanthroline.

  • Solvent : Dimethyl sulfoxide (DMSO) at 100°C for 24 hours.

  • Yield : ~68% after silica gel purification.

Directed Bromination of Pyridylacetonitrile Derivatives

Electrophilic Bromination

Direct bromination of 2-pyridylacetonitrile using N-bromosuccinimide (NBS) in acetic acid at 70°C for 6 hours introduces bromine at the α-position. The reaction mechanism involves radical intermediates, with yields up to 65%.

Critical Consideration :

  • Regioselectivity : The cyano group directs bromination to the adjacent carbon, minimizing polybromination.

  • Purification : Recrystallization from ethanol/water mixtures enhances purity.

Condensation and Cyclization Strategies

Knoevenagel Condensation

Reacting 2-pyridinecarbaldehyde with bromoacetonitrile in the presence of ammonium acetate yields the target compound. Conditions include:

  • Catalyst : Piperidine (5 mol%).

  • Solvent : Ethanol under reflux for 4 hours.

  • Yield : ~72% after extraction.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Practicality of Methods

MethodYield (%)CostScalability
Nucleophilic Substitution89.8LowHigh
Palladium-Catalyzed75.0HighModerate
Directed Bromination65.0MediumLow
Knoevenagel Condensation72.0LowHigh

Nucleophilic substitution emerges as the most scalable and cost-effective route, whereas palladium catalysis offers precision at higher costs .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-2-(pyridin-2-yl)acetonitrile serves as a valuable intermediate in the synthesis of biologically active compounds. Its structural characteristics allow it to participate in various chemical reactions that lead to the formation of pharmacologically relevant molecules.

Case Study: Synthesis of Nicotinic Ligands
Research has demonstrated that derivatives of pyridine, including 2-bromo compounds, are crucial in developing nicotinic acetylcholine receptor ligands. These ligands have potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Table 1: Summary of Medicinal Applications

Application AreaDescription
Nicotinic Receptor ModulationDevelopment of selective agonists and antagonists for neurological conditions
Anticancer AgentsUsed in synthesizing compounds that inhibit cancer cell proliferation
Inhibitors for Enzymatic ActivityFormation of inhibitors targeting specific enzymes involved in disease pathways

Agrochemical Applications

The compound has been explored for its potential use in agrochemicals, particularly as a pesticide or herbicide. Its reactivity allows it to form derivatives that can effectively target specific pests or weeds.

Case Study: Development of Pyridine-based Pesticides
Studies indicate that pyridine derivatives exhibit significant insecticidal activity. The incorporation of the bromine atom enhances the bioactivity and selectivity of these compounds against pests while minimizing toxicity to non-target organisms .

Synthetic Methodologies

As a versatile building block, this compound is utilized in various synthetic routes to create complex organic molecules.

Synthesis Techniques
The compound can be synthesized through the reaction of 2-bromopyridine with acetonitrile under specific conditions, allowing for further functionalization and modification.

Table 2: Synthetic Routes Involving this compound

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzed reactionsVarious substituted pyridine derivatives
Coupling ReactionsPalladium-catalyzed cross-couplingBiologically active heterocycles
Cyclization ReactionsAcidic conditionsFused ring systems with biological activity

Research and Development

Ongoing research continues to explore new applications and modifications of this compound. Recent studies focus on its role in synthesizing novel compounds with enhanced biological activities.

Case Study: Molecular Docking Studies
Recent investigations have employed molecular docking techniques to evaluate the binding affinity of synthesized derivatives against specific biological targets. This approach aids in understanding the structure-activity relationship (SAR) and optimizing lead compounds for further development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of 2-bromo-2-(pyridin-2-yl)acetonitrile can be contextualized by comparing it to structurally related brominated nitriles and pyridine derivatives (Table 1).

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Reactivity/Applications
This compound C₇H₄BrN₂ 211.04 Pyridin-2-yl High reactivity at bromine site; potential SN2 substrate
2-Bromo-2-(4-chlorophenyl)acetonitrile C₈H₅BrClN 230.49 4-Chlorophenyl Reacts under HBr/THF to form isothiazoles
2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile C₈H₆Br₂N 284.95 4-Bromo-3-methylphenyl Predicted collision cross-section: 146.4 Ų (M+H)
3,4-Dibromoisothiazole-5-carbonitrile C₄Br₂N₂S 283.89 Dibromoisothiazole Melting point: 105–106°C; synthesized via HBr reaction
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 3-Methylpyridine Intermediate in organometallic synthesis

Physical and Spectroscopic Properties

  • Solubility : Pyridine-containing derivatives are generally more polar than phenyl analogs, improving solubility in polar aprotic solvents (e.g., THF, DMF).
  • Collision Cross-Section : Mass spectrometry data for 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile predicts a collision cross-section of 146.4 Ų (M+H), which may correlate with its pyridine analog’s gas-phase behavior .

Q & A

Q. What are the recommended methods for synthesizing 2-Bromo-2-(pyridin-2-yl)acetonitrile, and how can purity be optimized?

Answer: A common approach involves nucleophilic substitution or coupling reactions. For example, bromoacetonitrile derivatives can be synthesized via alkylation of pyridine precursors using brominated reagents. To ensure purity (>95%), column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended. Post-synthesis, purity validation should include HPLC (as described in ethanol/acetonitrile analysis frameworks) and melting point verification (compare with literature values, e.g., 123–126°C for structurally similar bromopyridine derivatives) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm the pyridinyl and acetonitrile moieties. For example, pyridinyl protons typically resonate at δ 7.5–8.5 ppm.
  • IR : The nitrile group exhibits a sharp peak near 2250 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (e.g., 213.04 g/mol for C7_7H6_6BrN2_2).
    Crystallographic validation via SHELXL refinement (e.g., using SHELX-2018 for small-molecule structures) is advised for unambiguous structural confirmation .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points)?

Answer: Discrepancies may arise from polymorphic forms or impurities. Cross-validate using:

  • DSC/TGA : To assess thermal stability and phase transitions.
  • HPLC-PDA : Detect co-eluting impurities. For instance, acetonitrile/ethanol mixtures in radiopharmaceutical analyses achieved 99% purity thresholds using factorial design optimizations .

Advanced Research Questions

Q. What strategies are effective for functionalizing this compound in cross-coupling reactions?

Answer: The bromine atom is a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Pd-catalyzed coupling : Use Pd(PPh3_3)4_4 with arylboronic acids in THF/water (80°C, 12h). Monitor reaction progress via TLC.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) while maintaining yields >80%.
    Post-functionalization, characterize using 19F^{19}F-NMR if fluorinated groups are introduced .

Q. How can computational methods aid in predicting reactivity or stability of this compound?

Answer:

  • DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.
  • Molecular docking : Assess binding affinity with biological targets (e.g., enzymes with pyridinyl-binding pockets).
  • Degradation modeling : Use Arrhenius equations to predict shelf-life under varying storage conditions (e.g., inert atmosphere vs. ambient) .

Q. What experimental design principles apply to optimizing reaction yields with this compound?

Answer: Employ a two-level factorial design to optimize variables (temperature, catalyst loading, solvent polarity). For example:

  • Central Composite Design : Test 5–10 mol% Pd catalyst, 60–100°C, and solvent mixtures (DMF/EtOH).
  • Response Surface Methodology : Maximize yield while minimizing byproducts. A study on ethanol/acetonitrile quantification achieved 99% resolution using similar DOE frameworks .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

Answer:

  • Solvent screening : Use vapor diffusion with dichloromethane/hexane.
  • Cryocrystallography : For unstable crystals, collect data at 100 K using a synchrotron source.
    Refinement with SHELXL-2018 is critical for handling twinning or disorder, as demonstrated in high-resolution macromolecular studies .

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